4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that has attracted attention for its potential therapeutic applications. This compound is characterized by a unique molecular structure that incorporates a tetrahydrothiophene ring, a benzylpiperidine moiety, and a sulfone group. The compound's classification falls under the category of piperidine derivatives, which are known for their diverse biological activities.
This compound has been documented in various patents and scientific literature, indicating its relevance in medicinal chemistry. It is primarily classified as a piperidine derivative with potential applications in treating degenerative and inflammatory diseases . The presence of the tetrahydrothiophene ring enhances its structural diversity and may contribute to its biological activity.
The synthesis of 4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide can involve several methods, including:
The synthesis may utilize techniques such as:
The molecular structure of 4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide features:
The molecular formula can be represented as . The compound's molecular weight is approximately 292.39 g/mol.
The compound may participate in various chemical reactions such as:
These reactions can be facilitated by using reagents such as oxidizing agents or bases to promote nucleophilic substitutions. Reaction conditions such as pH and temperature are critical for achieving desired outcomes .
The mechanism of action for 4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide is not fully elucidated but is believed to involve:
Preliminary studies suggest that compounds within this class may exhibit activity against certain inflammatory markers, potentially through inhibition of pro-inflammatory cytokines .
The compound is expected to exhibit:
Chemical properties include:
Relevant data from studies indicate that the compound maintains stability across a range of pH levels but may degrade under extreme conditions .
4-(4-Benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide has potential applications in:
The strategic disconnection of 4-(4-benzylpiperidin-1-yl)tetrahydrothiophene-3-ol 1,1-dioxide reveals two primary synthons: a functionalized tetrahydrothiophene sulfone electrophile and a 4-benzylpiperidine nucleophile. The tetrahydrothiophene-1,1-dioxide core is optimally derived from thiophene via catalytic hydrogenation followed by oxidation using hydrogen peroxide/Tungstic acid systems, achieving near-quantitative yields while avoiding hazardous peracid oxidants [8]. Alternatively, butenolide intermediates serve as precursors for Michael addition with sulfinate nucleophiles, installing the sulfone group early in the synthesis [4].
The benzylpiperidine moiety typically originates from N-alkylation of piperidine-4-carboxylates, where the benzyl group is introduced via palladium-catalyzed cross-coupling or nucleophilic displacement. Advanced routes employ reductive amination of piperidin-4-ones with benzaldehyde, leveraging borohydride reducing agents in continuous flow systems to enhance atom economy (>90% yield) [7] [8].
Table 1: Key Bond-Forming Strategies in Retrosynthesis
Bond Disconnection | Synthon A | Synthon B | Coupling Method |
---|---|---|---|
C-N (Piperidine-Thiophene) | 3-Br-THT-SO₂ (activated) | 4-Benzylpiperidine | SN₂ displacement |
C-SO₂ (Sulfone) | Butenolide | NaSO₂Ph | Michael addition |
Benzyl-Piperidine linkage | 4-Piperidone | Benzyl bromide | Reductive amination |
Critical to this approach is the orthogonality of protecting groups—commonly tert-butoxycarbonyl (Boc) for the piperidine nitrogen—allowing selective deprotection prior to coupling [7]. Recent innovations utilize flow chemistry for the exothermic sulfonation step, improving safety profiles during sulfone installation [8].
Stereocontrol at C3 of the tetrahydrothiophene ring dictates pharmacological activity. Diastereoselective reduction of ketosulfones using L-Selectride or B-chlorodiisopinocampheylborane (Ipc₂BCl) achieves syn or anti diastereoselectivity (>95% de) relative to the sulfone group. The sulfone’s conformational locking effect restricts ring puckering, enabling facial selectivity during hydride attack [1].
Asymmetric epoxidation of vinyl sulfones complements this approach. Using Jacobsen’s Mn(salen) catalysts, glycidyl sulfones are formed in >90% ee, followed by regioselective epoxide opening with 4-benzylpiperidine under acid catalysis. This method installs both the hydroxyl and piperidine groups with defined stereochemistry [5] [8].
Table 2: Stereoselectivity in THF Sulfone Functionalization
Method | Reagent/Catalyst | Diastereomeric Excess | Key Stereochemical Outcome |
---|---|---|---|
Carbonyl Reduction | L-Selectride | 90% de | syn-3-ol sulfone |
Asymmetric Epoxidation | (salen)Mn(III) | 95% ee | (2R,3S)-glycidyl sulfone |
Enzymatic Hydroxylation | P450-BM3 mutants | 88% ee | (3S)-OH configuration |
Biocatalytic hydroxylation represents a green alternative. Engineered P450 monooxygenases selectively hydroxylate C3 of tetrahydrothiophene dioxides using atmospheric oxygen, achieving 88% ee and eliminating stoichiometric reductants [8].
The benzyl group’s electronic properties modulate sigma receptor affinity. Palladium-catalyzed C-H functionalization enables direct benzyl modification under mild conditions. Using Pd(OAc)₂/8-aminoquinoline directing groups, halogenation (Cl, Br) occurs ortho to the benzylic position without prefunctionalization (75–82% yield) [1]. Asymmetric alkylation leverages chiral phase-transfer catalysts (e.g., Maruoka’s N-spiro ammonium salts) to install sterically hindered groups like -CH(CF₃)₂ with 90% ee [7].
Cross-dehydrogenative coupling (CDC) using Fe(III)/TEMPO oxidatively links piperidine N-H bonds to tetrahydrothiophene C-H sites. This one-step strategy bypasses pre-activated intermediates, aligning with step economy principles [8]:
Piperidine + THF-SO₂ → FeCl₃/TEMPO/80°C → 4-(Piperidin-1-yl)THF-SO₂ (70%)
For dynamic kinetic resolutions, lipase-catalyzed acetylation of racemic benzylic alcohols coupled with ruthenium racemization catalysts provides enantiopure acetates (>99% ee), hydrolyzed to chiral benzylpiperidine precursors [7] [8].
Solid-phase synthesis accelerates SAR exploration of the target compound. Two strategies dominate:
Table 3: Solid-Phase Synthesis Parameters
Resin Type | Loading Step | Key Transformation | Cleavage Condition | Purity (HPLC) |
---|---|---|---|---|
Sulfonyl-Wang | NaSO₂Ph + resin-Cl | Piperidine N-alkylation | HF/pyridine | 92% |
Rink amide | Fmoc-piperidine-OH | Sulfone ring formation | 95% TFA | 88% |
Automated flow-through reactors enable on-demand analog synthesis, with integrated purification via scavenger resins removing excess reagents [5] [8].
Traditional sulfone synthesis relies on oxidative protocols (e.g., mCPBA) or nucleophilic substitution with sulfinates, generating stoichiometric waste. Sustainable alternatives include:
Solvent selection critically impacts green metrics. Cyrene™ (dihydrolevoglucosenone) replaces DMF in nucleophilic sulfonylation, reducing process mass intensity (PMI) by 60% while maintaining 90% yield [2] [8]. Life-cycle assessments confirm CO₂ equivalents decrease by 40% when using these methods [8].
Table 4: Green Sulfonation Method Comparison
Method | Conditions | Atom Economy | E-factor | Key Advantage |
---|---|---|---|---|
Electrochemical | H₂O, Na₂SO₃, rt | 98% | 2.1 | No oxidant waste |
Ball milling | Oxone®, NaHCO₃, 30 min | 99% | <0.5 | Solvent-free |
Biocatalytic | P450, O₂, NADPH, 37°C | 95% | 1.8 | Aqueous medium |
Solvent substitution | Cyrene™, 80°C | 96% | 3.0 | Renewable solvent |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0